molecular formula C13H19N3O4 B1527119 5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid CAS No. 1306739-66-1

5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

Cat. No.: B1527119
CAS No.: 1306739-66-1
M. Wt: 281.31 g/mol
InChI Key: MIVUCYLGVASPHG-UHFFFAOYSA-N
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Description

The compound “5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C12H17N3O4 . It is also known as 5-tert-butoxycarbonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure analysis of this compound can be performed using various techniques such as NMR, HPLC, LC-MS, UPLC . These techniques can provide detailed information about the molecular structure of the compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 267.28 . It is recommended to store this compound in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Synthesis of Condensed Pyrazoles

Research by Arbačiauskienė et al. (2011) explores the use of related pyrazole derivatives as precursors in cross-coupling reactions to synthesize condensed pyrazoles. This work highlights the versatility of pyrazole carboxylates in forming complex heterocyclic compounds which can have significant implications in drug development and materials science. The detailed NMR investigations provide insight into the structural characteristics of the synthesized compounds, offering a foundation for further modifications and applications in various scientific fields (Arbačiauskienė et al., 2011).

Novel Condensation Reactions

A study by Umehara et al. (2016) introduces a novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles, using di-tert-butyl dicarbonate (Boc2O). This method underscores the functional group compatibility and broad applicability in acylating a wide array of non-nucleophilic nitrogen compounds. Such reactions could be essential for introducing protective groups or modifying molecular structures in pharmaceutical chemistry (Umehara et al., 2016).

Reactivity with Carboxylic Acids

Mironovich and Shcherbinin (2014) investigated the reactivity of a pyrazolo[5,1-c][1,2,4]triazine derivative with carboxylic acids, leading to the formation of amides. This research presents the potential of pyrazolo-triazine derivatives in synthesizing compounds with possible biological activity, showcasing the chemical diversity attainable with these frameworks (Mironovich & Shcherbinin, 2014).

Metabolic Pathways Exploration

Research on CP-533,536, involving the oxidation of the tert-butyl moiety, provides insights into the metabolic pathways and the formation of metabolites. Such studies are crucial for understanding the metabolism of drug candidates, especially regarding their oxidative degradation and the role of cytochrome P450 isoforms in these processes (Prakash et al., 2008).

Properties

IUPAC Name

1-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)16-6-5-9-8(7-16)10(11(17)18)14-15(9)4/h5-7H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVUCYLGVASPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101109606
Record name 5H-Pyrazolo[4,3-c]pyridine-3,5-dicarboxylic acid, 1,4,6,7-tetrahydro-1-methyl-, 5-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101109606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306739-66-1
Record name 5H-Pyrazolo[4,3-c]pyridine-3,5-dicarboxylic acid, 1,4,6,7-tetrahydro-1-methyl-, 5-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306739-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Pyrazolo[4,3-c]pyridine-3,5-dicarboxylic acid, 1,4,6,7-tetrahydro-1-methyl-, 5-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101109606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(tert-butoxy)carbonyl]-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
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5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
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5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
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5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Reactant of Route 6
5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

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